N-Trifluoroacetylprolyl chloride

Catalog No.
S757247
CAS No.
36724-68-2
M.F
C7H7ClF3NO2
M. Wt
229.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trifluoroacetylprolyl chloride

CAS Number

36724-68-2

Product Name

N-Trifluoroacetylprolyl chloride

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Molecular Formula

C7H7ClF3NO2

Molecular Weight

229.58 g/mol

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1

InChI Key

NUOYJPPISCCYDH-BYPYZUCNSA-N

SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Synonyms

N-trifluoroacetyl-L-proline chloride, N-trifluoroacetylprolyl chloride, NTPC

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl

Chiral Derivatization Agent:

  • N-TFAPCl is primarily employed as a derivatization reagent for chiral separations. Chiral molecules are mirror images of each other and often exhibit different biological properties. Separating these enantiomers is crucial for various applications, including drug development.
  • N-TFAPCl reacts with primary and secondary amines, forming a stable amide bond with the analyte molecule. The trifluoroacetyl group (CF3CO) introduced by N-TFAPCl alters the molecule's interaction with chiral stationary phases in chromatography techniques, allowing for the separation of enantiomers. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

Analysis of Psychoactive Drugs:

  • N-TFAPCl finds application in the chiral separation of psychoactive drugs, particularly cathinones and amphetamine-related substances. These drugs often exist as enantiomers with varying pharmacological effects.
  • By derivatizing these drugs with N-TFAPCl and employing gas chromatography-mass spectrometry (GC-MS), scientists can achieve efficient separation and identification of individual enantiomers. This information is crucial for understanding the pharmacology and potential therapeutic applications of these drugs. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

Enantiomer Analysis in Biological Samples:

  • N-TFAPCl proves valuable in determining the enantiomeric composition of cathinone-related drugs in biological samples like urine and plasma.
  • Following derivatization with N-TFAPCl, GC-MS analysis allows researchers to quantify the concentration of each enantiomer present in the sample. This information aids in forensic analysis, drug metabolism studies, and understanding the pharmacokinetic profile of these drugs in the body. Source: ChemicalBook, (S)-(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE :

N-Trifluoroacetylprolyl chloride is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to the prolyl moiety. Its chemical formula is C₇H₇ClF₃NO₂, and it has a molecular weight of approximately 201.58 g/mol. This compound is notable for its unique trifluoroacetyl functional group, which enhances its reactivity and solubility in various organic solvents .

N-TFAPCl acts as a derivatizing agent. It reacts with the amine group of a chiral molecule, forming a diastereomer. The difference in size and shape between the diastereomers allows for their separation during chromatography, enabling the identification and quantification of the original enantiomers in the sample.

  • Due to the presence of the acyl chloride group, N-TFAPCl is likely corrosive and can cause skin and eye irritation.
  • The trifluoroacetyl group might introduce additional health hazards, and specific data on its toxicity is recommended for safe handling.
  • As with most organic compounds, N-TFAPCl is expected to be flammable.
  • Always consult safety data sheets (SDS) before handling N-TFAPCl and adhere to recommended personal protective equipment (PPE) guidelines.

Research indicates that N-Trifluoroacetylprolyl chloride and its derivatives exhibit biological activities relevant to medicinal chemistry. The compound's ability to form dipeptides makes it useful in studying peptide interactions and potential therapeutic applications. Its role as a chiral building block allows for the exploration of enantiomer-specific biological effects .

The synthesis of N-Trifluoroacetylprolyl chloride typically involves the following methods:

  • Direct Acylation: Prolyl chloride can be acylated using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine. This method allows for moderate yields under controlled conditions .
  • Use of Chiral Precursors: Starting from chiral proline derivatives enhances the enantioselectivity of the final product, making it suitable for applications requiring specific stereochemistry .

N-Trifluoroacetylprolyl chloride finds applications in various fields:

  • Peptide Synthesis: It serves as a key reagent in synthesizing peptides and amino acid derivatives, particularly for studies involving chiral centers.
  • Analytical Chemistry: The compound is used in gas chromatography for the determination of enantiomeric ratios in amino acids and other chiral compounds .
  • Pharmaceutical Development: Its unique properties make it valuable in developing new drugs, particularly those targeting specific biological pathways.

Studies involving N-Trifluoroacetylprolyl chloride focus on its interactions with amino acids and other biomolecules. The compound's ability to form stable dipeptide bonds allows researchers to investigate how structural variations affect biological activity. Additionally, interaction studies using chromatographic techniques help elucidate the compound's behavior in complex mixtures .

N-Trifluoroacetylprolyl chloride shares similarities with several other compounds due to its functional groups and structural characteristics. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-Trifluoroacetyl-L-prolineContains L-proline with trifluoroacetylEnantiomerically pure derivative
Trifluoroacetyl chlorideSimple acyl halideUsed primarily for acylation reactions
N-Acetylprolyl chlorideAcetyl group instead of trifluoroacetylLess reactive than N-trifluoroacetylprolyl chloride
N-Boc-prolyl chlorideBoc protecting groupProtects amine functionality

N-Trifluoroacetylprolyl chloride stands out due to its trifluoromethyl group, which significantly influences its reactivity and solubility compared to other acyl chlorides.

IUPAC Systematic Naming

The systematic nomenclature of N-Trifluoroacetylprolyl chloride follows the International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups [1]. The primary IUPAC systematic name is (S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride [1] [2]. An alternative systematic designation recognized by IUPAC is (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride [3] [4].

The systematic naming convention reflects the compound's structural features, beginning with the stereochemical descriptor (S) indicating the absolute configuration at the chiral center [1] [4]. The pyrrolidine ring system serves as the parent structure, with the carbonyl chloride functionality at the 2-position and the trifluoroacetyl group attached to the nitrogen atom [1] [2]. The trifluoroacetyl substituent is systematically named as 2,2,2-trifluoroacetyl, indicating the complete fluorination of the methyl carbon in the acetyl group [1] [3].

Additional systematic names documented in chemical databases include 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, (S)- and 2-Pyrrolidinecarbonyl chloride, 1-(2,2,2-trifluoroacetyl)-, (2S)- [2] [5] [6]. These variations represent different approaches to systematic nomenclature while maintaining the essential structural and stereochemical information required for unambiguous identification [2] [5].

Common Names and Synonyms

N-Trifluoroacetylprolyl chloride serves as the widely accepted common name for this compound in scientific literature and commercial applications [1] [2] [7]. The compound is frequently referenced by several established synonyms that reflect its structural composition and commercial usage patterns [2] [5] [6].

The most prevalent synonyms include N-Trifluoroacetyl-L-prolyl chloride, which emphasizes the L-configuration of the proline residue [2] [5] [6]. Additional common designations encompass (S)-(-)-N-(Trifluoroacetyl)prolyl chloride and (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride [2] [5] [6]. These names incorporate both the stereochemical configuration and the optical rotation characteristics of the compound [2] [4].

Commercial suppliers frequently employ abbreviated designations for practical purposes, including TPC (Trifluoroacetyl Prolyl Chloride), NTPC (N-Trifluoroacetyl Prolyl Chloride), and TFPC (Trifluoroacetyl Prolyl Chloride) [7] [4] [8]. The variant 1-(Trifluoroacetyl)-L-prolyl chloride appears in numerous supplier catalogs and represents a simplified nomenclature approach [2] [5] [9].

Name CategoryChemical Name
Systematic Names(S)-(-)-N-(Trifluoroacetyl)prolyl chloride
Systematic Names(S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
Systematic Names2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, (S)-
Systematic Names2-Pyrrolidinecarbonyl chloride, 1-(2,2,2-trifluoroacetyl)-, (2S)-
Systematic Names1-(Trifluoroacetyl)-L-prolyl chloride
Systematic Names1-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
Commercial NamesN-Trifluoroacetyl-L-prolyl chloride
Commercial NamesN-trifluoroacetylprolyl chloride
Commercial NamesS(-)-N-(TRIFLUOROACETYL)PROLYL CHLORIDE
Commercial NamesTPC (Trifluoroacetyl Prolyl Chloride)
Commercial NamesNTPC (N-Trifluoroacetyl Prolyl Chloride)
Commercial NamesTFPC (Trifluoroacetyl Prolyl Chloride)

Registry Numbers and Chemical Identifiers

The Chemical Abstracts Service Registry Number for N-Trifluoroacetylprolyl chloride is 36724-68-2, which serves as the primary identifier for the S-enantiomer in global chemical databases [1] [2] [10]. This registry number uniquely identifies the compound across all major chemical information systems and regulatory databases [1] [11] [12].

The European Community Number assigned to this compound is 624-452-9, providing identification within European chemical regulation frameworks [1] [7] [13]. The Molecular Design Limited Number MFCD00010418 facilitates identification in structural chemistry databases and commercial chemical catalogs [2] [12] [4].

Additional registry identifiers include the Beilstein Registry Number 480791 and the DSSTox Substance Identifier DTXSID90190186 [1] [5] [6]. The PubChem Compound Identifier 3082449 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [14]. The ChemSpider ID 2339882 enables cross-referencing with the Royal Society of Chemistry's chemical database [15].

The compound possesses standardized molecular identifiers including the InChI (International Chemical Identifier): InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 [1] [3] [4]. The corresponding InChI Key NUOYJPPISCCYDH-BYPYZUCNSA-N provides a condensed hash representation suitable for database searching and chemical informatics applications [1] [4] [15].

Registry TypeIdentifierDatabase/Organization
CAS Registry Number36724-68-2Chemical Abstracts Service
European Community Number624-452-9European Chemicals Agency
MDL NumberMFCD00010418Molecular Design Limited
BRN Number480791Beilstein Registry
DTXSIDDTXSID90190186DSSTox Substance Identifier
PubChem CID3082449PubChem (NCBI)
ChemSpider ID2339882ChemSpider (RSC)
Nikkaji NumberJ562.231JNikkaji (Japan)
Wikidata IDQ76279824Wikidata

The Simplified Molecular Input Line Entry System representation FC(F)(F)C(=O)N1CCC[C@H]1C(=O)Cl encodes the complete molecular structure including stereochemical information [4] [15]. This notation explicitly indicates the S-configuration through the [@H] designation at the chiral center [4] [15].

Stereochemical Designations

The compound exhibits levorotatory optical activity, indicated by the (-) designation in its systematic nomenclature [2] [5] [6]. Commercial preparations typically possess an enantiomeric excess of 95% as determined by gas-liquid chromatography analysis [4] [16] [18]. This optical purity specification is crucial for applications requiring stereoselective chemical transformations [19] [17] [4].

The stereochemical descriptor (2S) indicates the absolute configuration at the second carbon of the pyrrolidine ring according to systematic numbering conventions [1] [3] [4]. The chiral center configuration influences the compound's reactivity patterns and selectivity in asymmetric synthesis applications [19] [17] [8]. The pyrrolidine ring conformation and the trifluoroacetyl group orientation contribute to the overall three-dimensional molecular geometry [1] [4] [15].

Stereochemical ParameterValue/Description
Absolute ConfigurationS configuration
Stereocenter LocationC-2 position of pyrrolidine ring
Chiral Center Count1 (single chiral center)
Optical ActivityLevorotatory [(-)]
Enantiomeric Excess95% ee (typical commercial grade)
Optical Purity MethodGas-Liquid Chromatography (GLC)
R-Enantiomer CAS71890-93-2 (R-enantiomer)
S-Enantiomer CAS36724-68-2 (S-enantiomer)
Configuration Descriptor(S)-(-) or (2S)
Cahn-Ingold-Prelog PriorityBased on pyrrolidine ring substitution pattern

N-Trifluoroacetylprolyl chloride represents a complex chiral derivatization agent characterized by its unique molecular architecture. The compound possesses the molecular formula C₇H₇ClF₃NO₂ with a molecular weight of 229.58 g/mol [1] [2]. The systematic IUPAC nomenclature identifies it as (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride [3], reflecting its stereochemical configuration and functional group arrangement.

The molecular structure exhibits a characteristic L-shaped configuration, with the pyrrolidine ring system serving as the central scaffold. The trifluoroacetyl group is attached to the pyrrolidine nitrogen at the 1-position, while the carbonyl chloride functionality extends from the 2-position of the ring [4]. The InChI key NUOYJPPISCCYDH-BYPYZUCNSA-N provides a unique identifier for this specific stereoisomer [3].

Table 1: Molecular and Physical Properties of N-Trifluoroacetylprolyl Chloride

PropertyValueSource
Molecular FormulaC₇H₇ClF₃NO₂Multiple sources
Molecular Weight229.58 g/molMultiple sources
CAS Number36724-68-2Multiple sources
IUPAC Name(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloridePubChem, Sigma-Aldrich
Optical Purity95% ee (by GLC)Sigma-Aldrich
Density (25°C)1.308 g/mLSigma-Aldrich
Boiling Point306.2°C (predicted)ChemicalBook
Refractive Indexn₂₀/D 1.424Sigma-Aldrich
Storage Temperature2-8°CSigma-Aldrich
pKa (Predicted)-4.06±0.40 (predicted)ChemicalBook
Flash Point139°CChemSrc
Exact Mass229.01200Vulcan Chem
Polar Surface Area (PSA)37.38 ŲVulcan Chem
LogP1.24300Vulcan Chem
Vapor Pressure (25°C)0.000781 mmHgChemNet
InChI KeyNUOYJPPISCCYDH-BYPYZUCNSA-NPubChem, Sigma-Aldrich

Stereochemistry of (S)-Enantiomer

The stereochemical integrity of the (S)-enantiomer is critical for its application as a chiral derivatization agent. Research has documented that the derivatization reaction proceeds stereoselectively, although some degree of racemization of the acylating reagent can occur under certain conditions [5]. The spatial arrangement of substituents around the chiral center influences the compound's ability to form diastereomeric derivatives with target analytes [6].

The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the carboxyl carbon taking priority over the pyrrolidine ring carbons. The (S)-configuration corresponds to the natural L-proline stereochemistry, which is essential for achieving effective chiral recognition and separation [7]. Nuclear magnetic resonance studies have confirmed that the (S)-enantiomer maintains conformational stability under standard analytical conditions [8].

Key Functional Groups Analysis

Trifluoroacetyl Moiety

The trifluoroacetyl group (CF₃CO-) represents the most electronegative component of the molecular structure, exerting profound influence on the compound's chemical behavior. The three fluorine atoms create a highly electron-withdrawing environment, significantly enhancing the electrophilicity of the adjacent carbonyl carbon [9]. The C-F bond lengths in the trifluoromethyl group typically range from 1.337 to 1.342 Å, characteristic of strong carbon-fluorine bonds .

The trifluoroacetyl moiety contributes to the compound's unique reactivity profile through both inductive and field effects. The electronegative fluorine atoms stabilize negative charge development, facilitating nucleophilic attack at the carbonyl carbon [11]. The group's planar geometry and restricted rotation around the C-CO bond influence the overall molecular conformation [12].

Vibrational spectroscopy reveals characteristic absorption bands for the trifluoroacetyl group, including C=O stretching around 1680-1720 cm⁻¹ and C-F stretching modes in the 1100-1300 cm⁻¹ region . The carbonyl stretching frequency appears at higher wavenumbers compared to simple acetyl derivatives due to the electron-withdrawing effect of the trifluoromethyl group [11].

Pyrrolidine Ring System

The pyrrolidine ring system constitutes the central structural framework of N-Trifluoroacetylprolyl chloride. This five-membered saturated heterocycle contains four carbon atoms and one nitrogen atom, all exhibiting sp³ hybridization [13]. The ring system demonstrates remarkable conformational flexibility through a phenomenon known as pseudorotation [14].

The pyrrolidine ring adopts predominantly envelope conformations, with one atom displaced from the plane defined by the other four atoms [15]. The most stable conformers include the C-4 exo and endo envelope forms, whose relative populations depend on the nature and position of substituents [16]. The pseudorotational barrier is approximately 220±20 cm⁻¹, allowing rapid interconversion between conformers at room temperature [17].

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that can participate in conjugation with adjacent π-systems [18]. This electronic delocalization contributes to the ring's conformational preferences and influences the compound's reactivity. The tetrahedral geometry around the nitrogen atom, with bond angles of approximately 109°, provides the structural basis for the compound's chiral recognition properties [19].

Carbonyl Chloride Group

The carbonyl chloride functionality (-COCl) represents the most reactive component of the molecular structure, characterized by its high electrophilicity and excellent leaving group capability [20]. The C=O bond length is approximately 1.2 Å, while the C-Cl bond extends to about 1.8 Å [21]. The carbonyl carbon exhibits significant positive charge character due to the electron-withdrawing effects of both the chlorine atom and the adjacent trifluoroacetyl group [22].

The carbonyl chloride group displays characteristic infrared absorption at approximately 1800 cm⁻¹, which is more intense than the corresponding band in carboxylic acids [20]. The ¹³C NMR spectrum typically shows a signal around 170-180 ppm for the carbonyl carbon, reflecting its deshielded environment [20].

The high reactivity of the carbonyl chloride group enables rapid acylation reactions with nucleophiles, including amines, alcohols, and other electron-rich species [23]. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions under mild conditions [24]. This reactivity profile makes the compound particularly valuable for chiral derivatization applications [25].

Table 2: Functional Group Analysis of N-Trifluoroacetylprolyl Chloride

Functional GroupStructural FormulaKey CharacteristicsElectronic EffectsConformational ImpactBond Length/Angles
Trifluoroacetyl MoietyCF₃CO-Strong electron-withdrawing, enhances electrophilicityInductive withdrawal, stabilizes negative chargeInfluences molecular dipole and reactivityC-F: 1.337-1.342 Å
Pyrrolidine Ring SystemC₄H₈N (5-membered ring)Saturated heterocycle with sp³ hybridizationNitrogen lone pair available for conjugationPseudorotation between envelope conformationsC-N: typical secondary amine distances
Carbonyl Chloride Group-COClHighly reactive acyl chloride functionalityElectrophilic carbonyl carbon with good leaving groupRestricts rotation around C-CO bondC=O: ~1.2 Å, C-Cl: ~1.8 Å

Conformational Analysis

The conformational behavior of N-Trifluoroacetylprolyl chloride is dominated by the pseudorotational dynamics of the pyrrolidine ring system. The five-membered ring can adopt various envelope (E) and twist (T) conformations, described by two pseudorotational parameters: the phase angle (P) and the maximum puckering amplitude (Φmax) [26]. The phase angle varies from 0° to 360°, indicating which ring atoms are situated outside the ring plane, while the puckering amplitude typically ranges from 35° to 45° [27].

The compound preferentially adopts envelope conformations due to the steric and electronic effects of the substituents. The trifluoroacetyl group at the nitrogen atom and the carbonyl chloride group at the 2-position create steric interactions that favor specific conformational states [16]. The (S)-enantiomer typically exhibits a preference for conformations that minimize steric clashes while maximizing favorable electronic interactions [28].

Molecular dynamics simulations reveal that the pseudorotational barrier is relatively low, approximately 0.6 kcal/mol, allowing rapid conformational interconversion [18]. The presence of the bulky trifluoroacetyl group influences the conformational equilibrium, stabilizing certain envelope forms over others [27]. Temperature-dependent nuclear magnetic resonance studies confirm the existence of conformational mixtures in solution [29].

The conformational flexibility of the pyrrolidine ring contributes to the compound's effectiveness as a chiral derivatization agent. The ability to adopt multiple conformations allows optimal binding interactions with target analytes, facilitating the formation of diastereomeric derivatives with distinct chromatographic properties [30].

Table 3: Conformational Analysis of Pyrrolidine Ring System

Conformational TypeDescriptionPhase Angle RangePuckering AmplitudeEnergy BarrierPrevalence in N-TPC
Envelope (E)Four atoms coplanar, one out of plane0°-72°, 144°-216°, 288°-360°35°-45°Low (0.6 kcal/mol)Predominant for substituted pyrrolidines
Twist (T)No atoms coplanar, twisted arrangement72°-144°, 216°-288°35°-45°Low (0.6 kcal/mol)Less common due to steric hindrance
PseudorotationContinuous interconversion between conformers0°-360° (continuous)Variable220±20 cm⁻¹Rapid at room temperature

Crystal Structure Properties

While specific crystallographic data for N-Trifluoroacetylprolyl chloride itself is limited in the literature, related prolyl derivatives and trifluoroacetylated compounds provide valuable insights into the expected crystal structure properties. The compound's molecular structure suggests it would likely crystallize in a chiral space group, consistent with its enantiopure nature [31].

The presence of the trifluoroacetyl group introduces significant dipole moments and potential for intermolecular interactions through C-H⋯F contacts [32]. These weak hydrogen bonds can contribute to crystal packing stability and influence the overall crystal morphology [33]. The carbonyl chloride group provides additional sites for intermolecular interactions, potentially forming halogen bonds with adjacent molecules [34].

The pyrrolidine ring system, typically adopting envelope conformations in the solid state, would contribute to the three-dimensional packing arrangement [15]. The preferred conformation in the crystal structure would be determined by the balance between intramolecular strain and intermolecular packing forces [35]. The chiral nature of the compound would likely result in homochiral crystal formation, with molecules of the same handedness packing together [36].

Thermal analysis would be expected to reveal the compound's stability range and any phase transitions. The relatively low vapor pressure (0.000781 mmHg at 25°C) suggests the compound would be stable under normal crystallization conditions [37]. The predicted melting point behavior would be influenced by the strength of intermolecular interactions and the degree of molecular packing efficiency [31].

XLogP3

1.4

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

36724-68-2

Wikipedia

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride

Dates

Last modified: 08-15-2023

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